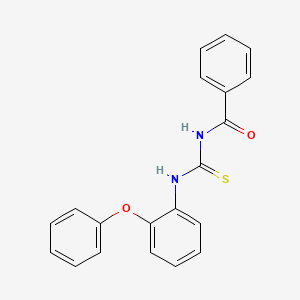
N-benzoyl-N'-(2-phenoxyphenyl)thiourea
Übersicht
Beschreibung
N-benzoyl-N'-(2-phenoxyphenyl)thiourea compounds are a class of organic compounds known for their diverse chemical and physical properties, making them subjects of interest in materials science, pharmaceuticals, and chemical research. These compounds are characterized by the presence of a thiourea core attached to a benzoyl group and a phenoxyphenyl group, which confer specific chemical behaviors and reactivity patterns.
Synthesis Analysis
The synthesis of this compound derivatives often involves the condensation reaction between benzoyl isothiocyanate and 2-amino phenols. The process requires precise control over reaction conditions to ensure the formation of the desired thiourea derivatives. Studies have demonstrated various synthesis pathways, indicating the efficiency of condensation reactions in producing these compounds with high purity and yield (Abosadiya et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied using X-ray diffraction and spectroscopic techniques. These compounds typically exhibit trans-cis configuration with respect to the carbonyl and thiocarbonyl groups. The molecular conformation is influenced by intramolecular hydrogen bonding and the dihedral angle between the benzoyl and phenoxyphenyl rings, contributing to the stability and reactivity of these molecules (Okuniewski et al., 2017).
Wissenschaftliche Forschungsanwendungen
Chemistry and Coordination Properties
Thiourea derivatives serve as important ligands in coordination chemistry, influencing intra- and intermolecular hydrogen bonding interactions which affect their coordination properties with metals. These compounds have found extensive applications in forming novel transition metal complexes with potential utility in various fields including catalysis and material science (Saeed, Flörke, & Erben, 2014).
Biological Applications
Thioureas exhibit significant biological activities, which include antimicrobial, antiviral, and potentially anticancer properties. The interaction of thiourea derivatives with biological molecules can be exploited for therapeutic applications, where their chemical versatility and ability to form detailed structural properties are beneficial (Khan et al., 2020).
Environmental and Analytical Applications
In environmental and analytical chemistry, thiourea derivatives have been utilized as chemosensors for the detection of anions and neutral analytes in biological, environmental, and agricultural samples. Their ability to form specific interactions with target molecules allows for the development of sensitive and selective detection methods (Al-Saidi & Khan, 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2-phenoxyphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-19(15-9-3-1-4-10-15)22-20(25)21-17-13-7-8-14-18(17)24-16-11-5-2-6-12-16/h1-14H,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAQUPFRMCHOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


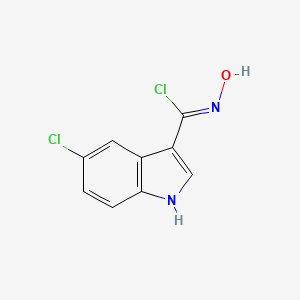
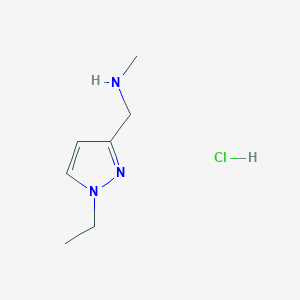
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2492931.png)

![[1-(2-Fluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2492933.png)
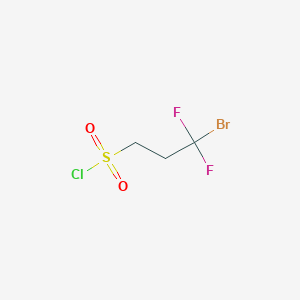

![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2492937.png)
![5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2492938.png)
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492940.png)
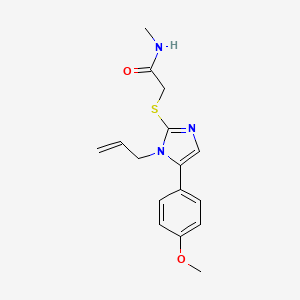
![2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2492946.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2492947.png)